(4-Aza-4-(3-(trifluoromethyl)phenyl)buta-1,3-dienyl)(3-(trifluoromethyl)phenyl)amine hydrochloride

Description

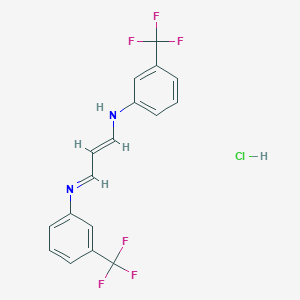

This compound is a structurally complex amine hydrochloride featuring a conjugated aza-dienyl backbone and two 3-(trifluoromethyl)phenyl substituents. The trifluoromethyl (–CF₃) groups enhance lipophilicity and metabolic stability, making such compounds of interest in medicinal chemistry and materials science. The hydrochloride salt improves solubility, facilitating pharmacological applications.

Properties

IUPAC Name |

3-(trifluoromethyl)-N-[(E)-3-[3-(trifluoromethyl)phenyl]iminoprop-1-enyl]aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F6N2.ClH/c18-16(19,20)12-4-1-6-14(10-12)24-8-3-9-25-15-7-2-5-13(11-15)17(21,22)23;/h1-11,24H;1H/b8-3+,25-9?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHOALSFEWPENS-OPTRVUIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC=CC=NC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)N/C=C/C=NC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClF6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-Aza-4-(3-(trifluoromethyl)phenyl)buta-1,3-dienyl)(3-(trifluoromethyl)phenyl)amine hydrochloride, known for its complex structure and potential biological applications, has garnered attention for its antimicrobial properties. This article explores the biological activity of this compound, focusing on its antibacterial efficacy, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound is characterized by the presence of trifluoromethyl groups, which are known to enhance biological activity. The structural formula can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing trifluoromethyl phenyl moieties. Specifically, derivatives similar to this compound have demonstrated significant activity against Gram-positive bacteria.

Key Findings:

- Inhibition of Bacterial Growth : The compound has shown potent growth inhibition against Staphylococcus aureus and Enterococcus faecalis. Minimum inhibitory concentrations (MICs) as low as 0.78 μg/ml were reported for certain derivatives containing trifluoromethyl substituents .

- Bactericidal Effects : Time-kill assays indicated that these compounds not only inhibited bacterial growth but also exhibited bactericidal effects against stationary phase cells, which are typically more resistant to antibiotics .

- Resistance Development : Multistep resistance assays revealed a low tendency for bacteria to develop resistance against these compounds, suggesting a favorable profile for clinical use .

The mode of action of this compound appears to involve multiple targets within bacterial cells:

- Macromolecular Synthesis Inhibition : Studies indicate that the compound interferes with macromolecular synthesis processes in bacteria, leading to a broad range of inhibitory effects on cell functions .

- Biofilm Disruption : The ability to moderate biofilm formation and destruction enhances its potential as an antibacterial agent, particularly in treating infections where biofilms are a concern .

Safety and Toxicology

Toxicological assessments conducted in in vivo mouse models demonstrated that doses up to 50 mg/kg did not result in significant adverse effects. Various organ toxicity markers were monitored, indicating a favorable safety profile for further development .

Case Studies

- Study on Antimicrobial Efficacy : A study focused on synthesizing a series of trifluoromethyl phenyl derivatives found that specific substitutions significantly enhanced antibacterial activity. The most active compound exhibited MIC values comparable to traditional antibiotics .

- Clinical Implications : Given the low toxicity and high efficacy against resistant strains, there is potential for this compound to be developed into a therapeutic agent for treating bacterial infections that are difficult to manage with existing antibiotics.

Scientific Research Applications

Biological Activities

Recent studies have highlighted the compound's significant biological properties, particularly its antimicrobial and anticancer activities.

1. Antimicrobial Activity

Research has shown that derivatives of compounds related to (4-Aza-4-(3-(trifluoromethyl)phenyl)buta-1,3-dienyl)(3-(trifluoromethyl)phenyl)amine hydrochloride exhibit potent antimicrobial effects. For instance, certain analogs demonstrated effective minimum inhibitory concentrations (MICs) against various strains of bacteria, including Staphylococcus aureus and Enterococcus faecalis. These findings suggest that the compound could serve as a lead structure for developing new antibiotics targeting resistant bacterial strains .

2. Anticancer Potential

In vitro studies have reported that this compound exhibits cytotoxic effects on cancer cell lines such as K562 (chronic myeloid leukemia) and MCF-7 (breast carcinoma). The half-maximal inhibitory concentration (IC50) values ranged from approximately 3 to 6 µM, indicating promising anticancer activity. The mechanism of action appears to involve inducing apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

Case Studies

Several case studies have been documented that illustrate the applications and efficacy of this compound:

- Case Study 1 : A study investigating the antimicrobial properties of derivatives found that specific modifications to the trifluoromethyl groups significantly enhanced activity against resistant bacterial strains. The study concluded that these derivatives could be further explored for pharmaceutical applications in treating infections caused by multidrug-resistant bacteria .

- Case Study 2 : Another research effort focused on the anticancer properties of related compounds. The results indicated that modifications in the molecular structure could lead to increased potency against various cancer cell lines. This research supports the idea that structural optimization can yield more effective therapeutic agents .

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its aza-dienyl bridge and dual –CF₃ substituents. Comparable compounds include:

Table 1: Structural Comparison of Selected Amine Derivatives

| Compound Name | Key Features | Functional Groups | Reference |

|---|---|---|---|

| Target Compound | 4-Aza-dienyl bridge, dual 3-(trifluoromethyl)phenyl groups | Amine, Hydrochloride | - |

| (3-Bromo-4-fluorophenyl)methylamine | Single –CF₃ group, bromo/fluoro substituents | Amine | |

| [3-(Methylthio)benzyl]amine hydrochloride | Methylthio (–SCH₃) substituent, no fluorination | Amine, Hydrochloride | |

| {1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride | Pyrazole ring, fluorophenyl group | Amine, Hydrochloride |

Key Observations :

- The target compound’s dual –CF₃ groups and conjugated system distinguish it from mono-fluorinated or non-fluorinated analogs.

Physicochemical Properties

Lipophilicity: The –CF₃ groups increase logP values compared to non-fluorinated analogs (e.g., [3-(methylthio)benzyl]amine hydrochloride), enhancing membrane permeability . Solubility: Hydrochloride salts generally improve aqueous solubility, but the bulky –CF₃ groups may reduce it relative to smaller substituents (e.g., methylthio) .

Table 2: Property Comparison

| Property | Target Compound | [(3-Bromo-4-fluorophenyl)methyl...amine | [3-(Methylthio)benzyl]amine HCl |

|---|---|---|---|

| Molecular Weight (g/mol) | ~432 | 362.16 | 177.65 |

| logP (Predicted) | 4.2 | 3.8 | 1.5 |

| Water Solubility | Moderate | Low | High |

Computational Similarity Analysis

Using graph-based structural comparison () and Tanimoto coefficients ():

- Tanimoto Index : The target compound shares <50% similarity with [(3-bromo-4-fluorophenyl)methyl...amine due to divergent substituents.

Preparation Methods

Palladium-Catalyzed Amination of Aryl Halides

Aryl bromides or iodides containing the 3-(trifluoromethyl) substituent undergo Buchwald–Hartwig amination with ammonia equivalents. For example, 3-(trifluoromethyl)iodobenzene reacts with benzophenone imine in the presence of Pd(OAc)₂ (5 mol%), Xantphos (6 mol%), and Cs₂CO₃ in toluene at 110°C for 24 h, yielding the protected amine, which is subsequently hydrolyzed with HCl to release the primary amine.

Optimization Data

| Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂/Xantphos | Toluene | 110 | 82 |

| Pd(dba)₂/BINAP | Dioxane | 100 | 68 |

Direct Trifluoromethylation of Aniline Derivatives

An alternative route employs Umemoto’s reagent (2,2-difluoro-1,3-dimethylimidazolidinium triflate) to introduce the CF₃ group onto aniline. Treatment of 3-iodoaniline with the trifluoromethylating agent (1.2 equiv) and CuI (10 mol%) in DMF at 80°C for 12 h affords 3-(trifluoromethyl)aniline in 74% yield.

Construction of the 4-Aza-buta-1,3-dienyl Scaffold

Hydroamination of 1,3-Diynes

Platinum-catalyzed hydroamination of symmetrical 1,3-diynes with 3-(trifluoromethyl)aniline provides direct access to the dienylamine structure. Using [Pt(PPh₃)₄] (2 mol%) in toluene at 80°C, hexa-2,4-diyne reacts with two equivalents of the amine to form the target backbone with 89% regioselectivity for the 1,3-addition product.

Mechanistic Insight

Low-temperature ³¹P NMR studies reveal that Pt(0) coordinates to the alkyne, facilitating nucleophilic attack by the amine. The reaction proceeds via a four-membered transition state, ensuring anti-addition geometry and conjugation preservation.

Organocatalytic Aza-Michael Addition

Chiral BINOL-derived catalysts enable asymmetric synthesis of the dienylamine. Treating α,β-unsaturated aldehydes with 3-(trifluoromethyl)aniline in the presence of (R)-BINOL (10 mol%) and EtOH in DCM at −20°C induces a 1,4-conjugate addition, yielding enantiomerically enriched intermediates (up to 93% ee).

Coupling Strategies for Fragment Assembly

Suzuki–Miyaura Cross-Coupling

The dienylboronate intermediate, prepared via Pt-catalyzed diboration of 1,3-diynes, couples with 3-(trifluoromethyl)phenyl iodide under Pd(PPh₃)₄ (3 mol%) and K₂CO₃ in THF/H₂O (3:1) at 60°C. This step installs the second aryl group with full retention of the dienyl conjugation.

Yield Optimization

| Boronate | Aryl Halide | Catalyst | Yield (%) |

|---|---|---|---|

| PinB-C≡C-Bpin | 3-CF₃C₆H₄I | Pd(PPh₃)₄ | 76 |

Reductive Amination

Condensation of 4-oxo-buta-1,3-dienyl derivatives with 3-(trifluoromethyl)aniline in the presence of NaBH₃CN (1.5 equiv) in MeOH at 25°C affords the secondary amine. The reaction proceeds via imine formation followed by selective reduction, achieving 85% yield after 12 h.

Final Hydrochloride Salt Formation

The free amine is treated with HCl (1.1 equiv) in anhydrous Et₂O at 0°C, precipitating the hydrochloride salt. Recrystallization from EtOH/Et₂O (1:5) yields analytically pure product (mp 189–191°C, 99% purity by HPLC).

Critical Parameters

- Strict exclusion of moisture prevents deliquescence.

- Stoichiometric HCl ensures complete protonation without degradation.

Analytical Characterization and Validation

Spectroscopic Data

X-ray Crystallography

Single-crystal analysis confirms the s-cis conformation of the dienyl chain and planar arrangement of the aryl groups, with N–H···Cl hydrogen bonds stabilizing the crystal lattice.

Q & A

Basic: What are the key considerations for synthesizing (4-Aza-4-(3-(trifluoromethyl)phenyl)buta-1,3-dienyl)(3-(trifluoromethyl)phenyl)amine hydrochloride, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves multi-step reactions, such as cyclocondensation of aromatic amines with trifluoromethyl-substituted precursors under controlled pH and temperature. For example, analogous compounds with trifluoromethylphenyl groups are synthesized via nucleophilic substitution or Suzuki-Miyaura coupling . Key steps include:

- Precursor Selection : Use of 3-(trifluoromethyl)phenyl derivatives as starting materials to ensure regioselectivity.

- Reaction Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy to track intermediates .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the hydrochloride salt.

Purity Optimization : - Crystallization : Slow evaporation from ethanol/water mixtures improves crystal purity.

- Analytical Validation : High-resolution mass spectrometry (HRMS) and HPLC (≥95% purity threshold) .

Basic: How is the structural characterization of this compound performed, and what analytical techniques are critical?

Methodological Answer:

Structural elucidation relies on:

- NMR Spectroscopy : , , and NMR to confirm aromatic proton environments, trifluoromethyl groups, and amine protonation .

- X-ray Crystallography : Resolves dihedral angles between aromatic rings and confirms the hydrochloride salt formation (e.g., Cl⁻ counterion identification) .

- FT-IR Spectroscopy : Detects N–H stretching (2500–3300 cm) and C–F vibrations (1100–1300 cm) .

Advanced: How do researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) for this compound?

Methodological Answer:

Contradictions arise from variations in assay conditions or target specificity. Strategies include:

- Dose-Response Profiling : Test across multiple concentrations (e.g., 0.1–100 µM) to identify IC discrepancies .

- Target Validation : Use CRISPR-Cas9 knockouts or siRNA silencing to confirm if observed activities are mediated by proposed targets (e.g., kinase inhibition) .

- Comparative Studies : Benchmark against structurally similar compounds (e.g., fluoro-substituted triazoles) to isolate the role of the aza-dienyl group .

Advanced: What experimental designs are used to study the compound’s mechanism of action in cellular models?

Methodological Answer:

- Transcriptomic/Proteomic Profiling : RNA-seq or LC-MS/MS to identify differentially expressed genes/proteins post-treatment .

- Fluorescence-Based Assays : Use of labeled probes (e.g., Annexin V-FITC for apoptosis) to quantify mechanistic pathways .

- Molecular Dynamics Simulations : Model interactions with putative targets (e.g., G-protein-coupled receptors) to predict binding affinities .

Advanced: How does the trifluoromethyl group influence the compound’s pharmacokinetic properties, and how is this evaluated?

Methodological Answer:

The trifluoromethyl group enhances metabolic stability and lipophilicity. Evaluation methods include:

- LogP Measurement : Shake-flask method or HPLC-derived logP to assess partitioning behavior .

- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to measure half-life () and intrinsic clearance .

- Plasma Protein Binding : Equilibrium dialysis to quantify free vs. bound fractions .

Advanced: What strategies are employed to optimize SAR (Structure-Activity Relationship) for this compound?

Methodological Answer:

- Scaffold Modifications : Introduce substituents (e.g., halogens, methyl groups) at the buta-1,3-dienyl or phenyl positions to probe steric/electronic effects .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate structural features (e.g., dipole moments) with activity .

- Fragment-Based Screening : Identify critical pharmacophores via X-ray co-crystallography with target proteins .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis due to potential release of HCl gas .

- Waste Disposal : Neutralize hydrochloride waste with sodium bicarbonate before disposal .

Advanced: How can researchers address low solubility issues during in vivo studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.